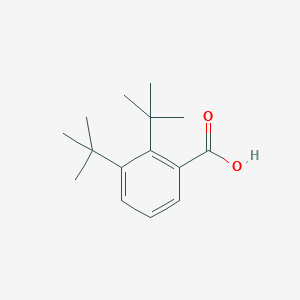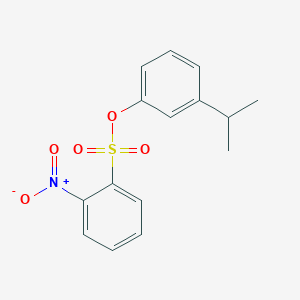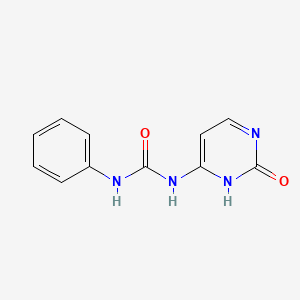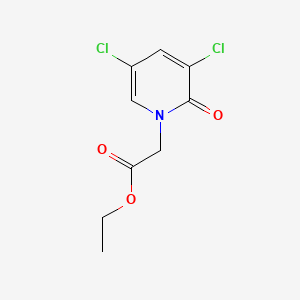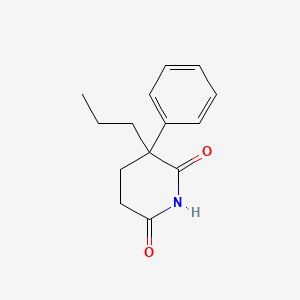
3-Phenyl-3-propylpiperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-3-propylpiperidine-2,6-dione is a heterocyclic compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications. This compound features a piperidine ring substituted with phenyl and propyl groups, making it a valuable scaffold in drug design and synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-propylpiperidine-2,6-dione can be achieved through various methods. One common approach involves the Michael addition of acetates and acrylamides, followed by intramolecular nucleophilic substitution. This method uses potassium tert-butoxide as a promoter and can be performed under solvent-free conditions, providing a wide range of piperidine-2,6-diones in good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process can be optimized for kilo-scale production, ensuring high efficiency and yield. The use of robust protocols and functional group tolerance allows for the synthesis of this compound on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-3-propylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl or propyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions vary depending on the desired transformation, with typical conditions involving reflux or room temperature reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different substituents on the piperidine ring .
Wissenschaftliche Forschungsanwendungen
3-Phenyl-3-propylpiperidine-2,6-dione has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: This compound is used in the study of biological pathways and molecular interactions.
Industry: The compound is utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 3-Phenyl-3-propylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it can bind to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine-2,6-dione: A closely related compound with similar structural features.
3-Phenylpiperidine-2,6-dione: Another derivative with a phenyl group but lacking the propyl substitution.
3-Propylpiperidine-2,6-dione: A derivative with a propyl group but lacking the phenyl substitution.
Uniqueness
3-Phenyl-3-propylpiperidine-2,6-dione is unique due to the presence of both phenyl and propyl groups on the piperidine ring.
Eigenschaften
CAS-Nummer |
21389-09-3 |
|---|---|
Molekularformel |
C14H17NO2 |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
3-phenyl-3-propylpiperidine-2,6-dione |
InChI |
InChI=1S/C14H17NO2/c1-2-9-14(11-6-4-3-5-7-11)10-8-12(16)15-13(14)17/h3-7H,2,8-10H2,1H3,(H,15,16,17) |
InChI-Schlüssel |
CXDAXBRLSATHRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CCC(=O)NC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



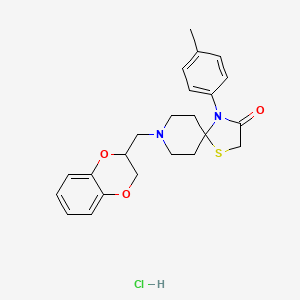
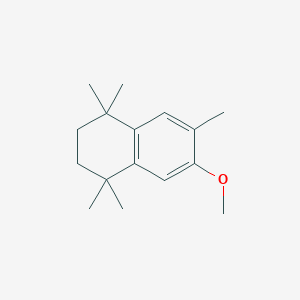
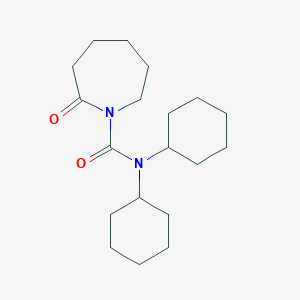

![Spiro[2H-furo[3,2-b]indole-2,2'-indolin]-3'-ol, 3,3a,4,8b-tetrahydro-3',3a,8b-trimethyl-](/img/structure/B14703768.png)
![N-benzyl-N-[(dibenzylamino)diazenyl]-1-phenylmethanamine](/img/structure/B14703775.png)

